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Compound of Interest

Compound Name:
3,4-dihydro-2H-pyran-5-

carbaldehyde

Cat. No.: B1273168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3,4-dihydro-2H-pyran-5-carbaldehyde (CAS No. 25090-33-9). Due to

the limited availability of public domain raw spectroscopic data for this specific molecule, this

document outlines the standard experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents data tables

that serve as a template for the expected spectroscopic characteristics. This guide is intended

to assist researchers in the identification, characterization, and quality control of 3,4-dihydro-
2H-pyran-5-carbaldehyde and related pyran derivatives.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 3,4-dihydro-2H-pyran-5-
carbaldehyde based on its chemical structure and data from related compounds. These tables

are designed for the clear and structured presentation of quantitative data for comparative

analysis.

Table 1: ¹H NMR Spectroscopic Data (Expected)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~9.5 s - 1H Aldehyde (-CHO)

~7.0 s - 1H Vinylic (=CH-)

~4.2 t ~5 2H
Methylene (-O-

CH₂-)

~2.4 t ~6 2H
Methylene (-

C=C-CH₂-)

~1.9 p ~5.5 2H
Methylene (-

CH₂-CH₂-CH₂-)

Note: Predicted values are based on standard chemical shift ranges and analysis of similar

structures. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm Carbon Type Assignment

~190 C=O Aldehyde Carbonyl

~150 C Vinylic Carbon (C-5)

~140 CH Vinylic Carbon (C-6)

~68 CH₂ Methylene Carbon (C-2)

~25 CH₂ Methylene Carbon (C-3)

~22 CH₂ Methylene Carbon (C-4)

Note: The existence of a ¹³C NMR spectrum for this compound is noted in public databases.[1]

However, the specific peak data is not readily available.

Table 3: IR Spectroscopic Data (Expected)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2940 Medium C-H stretch (alkane)

~2850 Medium C-H stretch (alkane)

~2750 Weak C-H stretch (aldehyde)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1640 Medium C=C stretch (alkene)

~1220 Strong C-O stretch (ether)

Note: The availability of an FTIR spectrum has been indicated.[1] The predicted values are

based on characteristic infrared absorption frequencies for the functional groups present in the

molecule.

Table 4: Mass Spectrometry Data (Expected)

m/z Relative Intensity (%) Assignment

112 High [M]⁺ (Molecular Ion)

111 Moderate [M-H]⁺

83 High [M-CHO]⁺

55 Moderate Further Fragmentation

Note: The molecular weight of 3,4-dihydro-2H-pyran-5-carbaldehyde is 112.13 g/mol .[1] The

fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,4-dihydro-2H-pyran-
5-carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard

5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in

the ¹H NMR spectrum.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended.

¹H NMR Data Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

The spectral width should be set to encompass the expected range of chemical shifts

(typically 0-12 ppm).

An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-

to-noise ratio.

The relaxation delay should be set to at least 1-2 seconds.

¹³C NMR Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

The spectral width should cover the expected range for organic molecules (typically 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data (FID) by applying a Fourier transform. The resulting

spectra should be phase-corrected and baseline-corrected. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by

placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Sample Preparation (Solid/Oil): If the compound is a solid or a viscous oil, it can be dissolved

in a volatile solvent (e.g., dichloromethane or chloroform), and a drop of the solution is

placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the

compound.

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Data Acquisition:

A background spectrum of the clean salt plates (or the solvent if applicable) is recorded

first.

The sample is then placed in the instrument's sample compartment, and the sample

spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum displays the percentage of transmittance or

absorbance as a function of wavenumber. The characteristic absorption bands are then

correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a

molecular ion (M⁺), and also to fragment in a reproducible manner.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative

abundance of the ions versus their m/z ratio. The peak with the highest abundance is called

the base peak and is assigned a relative intensity of 100%. The molecular ion peak provides

the molecular weight of the compound.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound like 3,4-dihydro-2H-pyran-5-carbaldehyde.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic structure elucidation of 3,4-
dihydro-2H-pyran-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyran-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273168#spectroscopic-data-for-3-4-dihydro-2h-
pyran-5-carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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